molecular formula C8H6Cl2F2 B1454996 2,4-Dichloro-1-(1,1-difluoroethyl)benzene CAS No. 1204295-92-0

2,4-Dichloro-1-(1,1-difluoroethyl)benzene

Cat. No.: B1454996
CAS No.: 1204295-92-0
M. Wt: 211.03 g/mol
InChI Key: CNYNOBPPFWUEKA-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-(1,1-difluoroethyl)benzene is an organic compound with the molecular formula C8H6Cl2F2. It is characterized by the presence of two chlorine atoms and one difluoroethyl group attached to a benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Scientific Research Applications

2,4-Dichloro-1-(1,1-difluoroethyl)benzene is utilized in several scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: It is employed in the production of specialty chemicals and materials.

Safety and Hazards

The safety information available indicates that “2,4-Dichloro-1-(1,1-difluoroethyl)benzene” is potentially dangerous. The compound has been assigned the GHS05 pictogram, indicating that it can cause skin corrosion or serious eye damage . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-(1,1-difluoroethyl)benzene typically involves the chlorination and fluorination of benzene derivatives. One common method includes the reaction of 2,4-dichlorobenzene with 1,1-difluoroethane under specific conditions to introduce the difluoroethyl group.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination and fluorination processes, utilizing catalysts and controlled reaction environments to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-(1,1-difluoroethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction Reactions: Reduction can lead to the removal of chlorine atoms or the modification of the difluoroethyl group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce a range of oxidized or reduced compounds.

Mechanism of Action

The mechanism by which 2,4-Dichloro-1-(1,1-difluoroethyl)benzene exerts its effects involves interactions with specific molecular targets. The chlorine and difluoroethyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways, enzyme activities, and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzene: Lacks the difluoroethyl group, making it less reactive in certain chemical reactions.

    1,1-Difluoroethylbenzene: Lacks the chlorine atoms, resulting in different chemical properties and reactivity.

    2,4-Difluorobenzene: Contains fluorine atoms instead of chlorine, leading to variations in reactivity and applications.

Uniqueness

2,4-Dichloro-1-(1,1-difluoroethyl)benzene is unique due to the combination of chlorine and difluoroethyl groups, which confer distinct chemical properties. This combination allows for specific reactivity patterns and applications that are not achievable with similar compounds.

Properties

IUPAC Name

2,4-dichloro-1-(1,1-difluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F2/c1-8(11,12)6-3-2-5(9)4-7(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYNOBPPFWUEKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204295-92-0
Record name 2,4-dichloro-1-(1,1-difluoroethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.